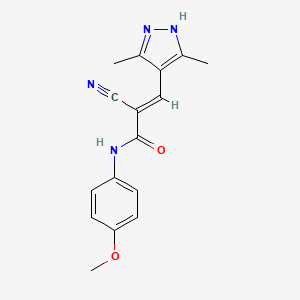

(E)-2-cyano-3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(4-methoxyphenyl)prop-2-enamide

Description

Properties

IUPAC Name |

(E)-2-cyano-3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(4-methoxyphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O2/c1-10-15(11(2)20-19-10)8-12(9-17)16(21)18-13-4-6-14(22-3)7-5-13/h4-8H,1-3H3,(H,18,21)(H,19,20)/b12-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZLDMNGJAOZQOH-XYOKQWHBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)C=C(C#N)C(=O)NC2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=NN1)C)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-2-cyano-3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(4-methoxyphenyl)prop-2-enamide is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a cyano group and a pyrazole moiety. These structural characteristics are associated with various biological activities, including anti-cancer and anti-inflammatory properties. This article reviews the biological activity of this compound, synthesizing findings from diverse research sources.

Anticancer Activity

Research indicates that compounds similar to (E)-2-cyano derivatives exhibit promising anticancer activities. For example, derivatives have been shown to induce apoptosis in cancer cells through the activation of p53 pathways and caspase cascades. Specifically, studies have indicated that modifications in the pyrazole ring enhance these biological properties, leading to increased efficacy against various cancer cell lines .

Case Study: Induction of Apoptosis

In vitro assays demonstrated that (E)-2-cyano derivatives significantly reduced cell viability in human cancer cell lines. The mechanism involved the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins, suggesting a targeted approach to cancer treatment.

Anti-inflammatory Activity

The anti-inflammatory potential of (E)-2-cyano compounds has also been explored. In vivo studies using models of inflammation showed that these compounds significantly reduced edema and leukocyte migration in response to inflammatory stimuli. For instance, the compound was tested against zymosan-induced peritonitis, resulting in a notable decrease in inflammatory markers such as IL-1β and TNFα at non-toxic concentrations .

Table 1: Summary of Anti-inflammatory Effects

| Treatment Dose (mg/kg) | Reduction in Edema (%) | Reduction in Leukocyte Migration (%) |

|---|---|---|

| 5 | 61.8 | 68.5 |

| 10 | 68.5 | 75.0 |

| 50 | 90.5 | 90.5 |

The mechanisms underlying the biological activities of this compound involve several pathways:

- Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.

- Cytokine Modulation : Inhibition of pro-inflammatory cytokines such as IL-1β and TNFα.

- Protein Interactions : Binding affinity studies indicate interactions with proteins involved in apoptosis and inflammation.

Synthesis and Future Directions

The synthesis of (E)-2-cyano derivatives typically involves condensation reactions between appropriate precursors under basic conditions. The development of novel derivatives with altered functional groups could further enhance their biological activity and selectivity.

Future research should focus on:

- Structure-Activity Relationships (SAR) : Investigating how variations in structure affect biological outcomes.

- In Vivo Studies : Conducting comprehensive animal studies to evaluate therapeutic potential and safety profiles.

- Clinical Trials : Progressing towards human trials to assess efficacy and tolerability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Physical and Thermal Properties

Key physical properties of analogous compounds are summarized below:

- Thermal stability : The high melting points of 5b (292°C) and 5c (286°C) suggest strong intermolecular interactions (e.g., hydrogen bonding or π-stacking) facilitated by sulfamoyl and aryl groups (). The target compound’s 3,5-dimethylpyrazole may enhance thermal stability compared to coumarin derivatives ().

Research Findings and Implications

- Structure-activity relationships : The 4-methoxy group in 5b and 4f correlates with enhanced biological and physical properties compared to halogenated analogs like 5c ().

- Crystallography and validation : Structural analysis of related compounds relied on techniques such as SHELX-based refinement (), underscoring the importance of crystallographic validation for accurate property prediction.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.